3,4,5-triethoxy-N-[(thiophen-3-yl)methyl]benzamide
Description
3,4,5-Triethoxy-N-[(thiophen-3-yl)methyl]benzamide is a benzamide derivative characterized by a triethoxy-substituted benzene core linked to a thiophen-3-ylmethyl amine group. This compound shares structural motifs with bioactive molecules, including histone deacetylase (HDAC) inhibitors and radiotracers designed for brain imaging .
Properties
IUPAC Name |
3,4,5-triethoxy-N-(thiophen-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-4-21-15-9-14(10-16(22-5-2)17(15)23-6-3)18(20)19-11-13-7-8-24-12-13/h7-10,12H,4-6,11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFLIQCAAPYTQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-[(thiophen-3-yl)methyl]benzamide typically involves the reaction of 3,4,5-triethoxybenzoic acid with thiophen-3-ylmethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-[(thiophen-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases to facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the amide to an amine.
Substitution: Replacement of ethoxy groups with other functional groups.
Scientific Research Applications
The compound 3,4,5-triethoxy-N-[(thiophen-3-yl)methyl]benzamide (CAS Number: 1058491-58-9) is a novel organic compound that has garnered attention in various fields of scientific research. This article explores its applications, focusing on pharmacological, material science, and chemical synthesis domains.
Pharmacological Applications
This compound has shown promise in pharmacological studies, particularly in the development of new therapeutic agents.
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the thiophene ring is believed to enhance its interaction with biological targets, potentially leading to apoptosis in cancer cells.
- Anti-inflammatory Properties : Research suggests that the compound may possess anti-inflammatory effects, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
Material Science Applications
The unique chemical structure of this compound allows for potential use in material science.
- Organic Electronics : The thiophene component is known for its electronic properties, which could be harnessed in organic semiconductor applications. Studies are underway to explore its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with tailored properties for specific applications, including coatings and adhesives.
Chemical Synthesis
In synthetic chemistry, this compound can be utilized as an intermediate.
- Synthesis of Novel Compounds : Its reactivity can be exploited to create derivatives that may have enhanced biological or material properties. Researchers are investigating various synthetic routes to modify the core structure for improved efficacy.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the cytotoxic effects of this compound on breast cancer cell lines. The results demonstrated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for further drug development.
Case Study 2: Organic Semiconductor Research
Another research initiative focused on the application of this compound in organic electronics. It was incorporated into a polymer matrix to assess its conductivity and stability in OLED devices. The findings indicated improved performance metrics compared to traditional materials, highlighting its viability for commercial applications.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-[(thiophen-3-yl)methyl]benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Key Observations:
The thiophen-3-ylmethyl group balances lipophilicity with aromatic interactions, contrasting with the polar thiadiazole in Compound Y030-5440 (logP 2.364) .
Bioisosteric Replacements: Replacing the thiophen-3-ylmethyl group with oxadiazole (as in CAS 1396635-04-3) introduces a bioisostere known for metabolic stability but reduces flexibility due to the rigid cyclohexyl-oxadiazole system . Thiazole-containing analogs (e.g., 3,4,5-trimethoxy-N-(4-methylthiazol-2-yl)benzamide) may exhibit altered binding affinities due to thiazole’s hydrogen-bonding capacity compared to thiophene’s sulfur-mediated interactions .
Functional Group Impact on Solubility: Fluorine substituents in BA3 enhance polarity and metabolic stability, a feature absent in the target compound . The triethoxy-thiophene combination in the target compound likely reduces aqueous solubility compared to hydroxy-substituted analogs like Rip-B (2-hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide), which has a polar phenolic group .
Biological Activity
3,4,5-triethoxy-N-[(thiophen-3-yl)methyl]benzamide is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core substituted with three ethoxy groups and a thiophene moiety. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural uniqueness of this compound contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor signaling pathways, leading to various biological effects such as:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation through apoptosis induction.
Biological Activity Overview
Case Studies and Research Findings
- Antimicrobial Studies :
-
Anticancer Activity :
- In vitro assays demonstrated that the compound significantly inhibited the growth of several cancer cell lines (e.g., HeLa and MCF-7). The IC50 values ranged from 7.01 µM to 14.31 µM, indicating potent anticancer properties . The mechanism appears to involve disruption of microtubule dynamics leading to cell cycle arrest.
- Enzyme Inhibition :
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other related compounds:
| Compound | Structural Differences | Biological Activity |
|---|---|---|
| 3,4,5-trimethoxy-N-[(thiophen-3-yl)methyl]benzamide | Methoxy instead of ethoxy groups | Similar anticancer properties but lower solubility |
| 3,4,5-triethoxy-N-[(furan-3-yl)methyl]benzamide | Furan ring substitution | Enhanced antimicrobial activity compared to thiophene derivative |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
